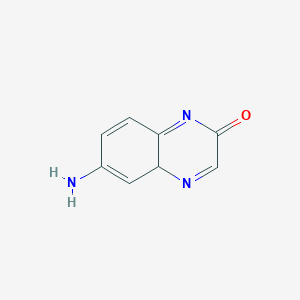
6-amino-4aH-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxalin-2-one, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of an amino group at the 6-position enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4aH-quinoxalin-2-one can be achieved through several methods:
Cyclization of o-phenylenediamine with glyoxal:
Radical cyclization: Visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst such as Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the cyclization of o-phenylenediamine with glyoxal due to its cost-effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-4aH-quinoxalin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-2,3-dione.
Reduction: Reduction of the nitro group (if present) to an amino group.
Substitution: Electrophilic substitution reactions at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinoxalin-2,3-dione.
Reduction: this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
6-amino-4aH-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-amino-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: Modulates various signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-one: Lacks the amino group at the 6-position, resulting in different reactivity and biological activity.
6-nitroquinoxalin-2-one: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.
Uniqueness
6-amino-4aH-quinoxalin-2-one is unique due to the presence of the amino group at the 6-position, which enhances its reactivity and potential for various chemical transformations. This structural feature also contributes to its diverse biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-amino-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H,9H2 |
InChI Key |
CZFNDSVERGZVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=NC2C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



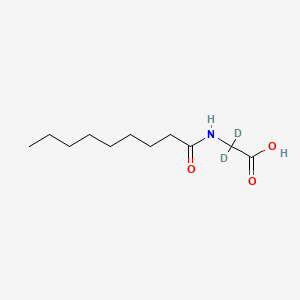
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
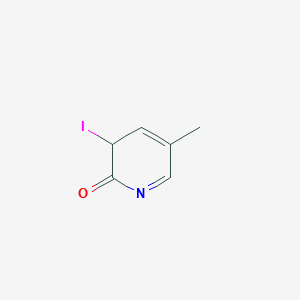
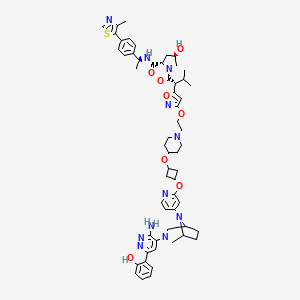
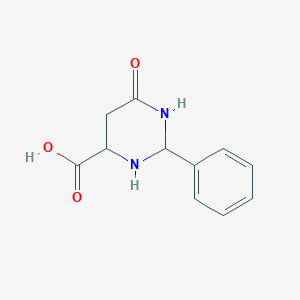
![[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12362630.png)

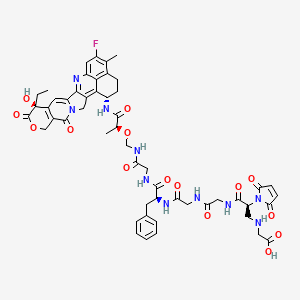
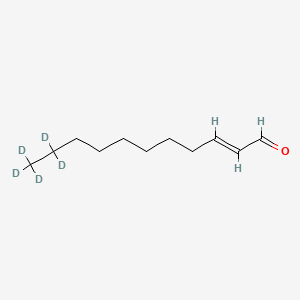
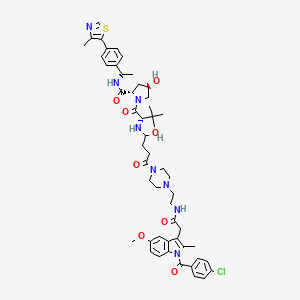
![5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362661.png)
![[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6R)-5-acetyloxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12362666.png)
![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)
